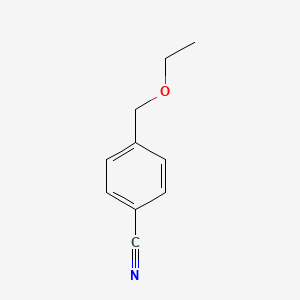

4-(Ethoxymethyl)benzonitrile

説明

Contextualizing 4-(Ethoxymethyl)benzonitrile within Contemporary Chemical Research

This compound is a specific derivative of benzonitrile (B105546) that has garnered attention as a useful intermediate in the synthesis of more complex molecules. chemimpex.com Its structure incorporates a benzonitrile core, which is known to be a key structural motif in various biologically active compounds, along with an ethoxymethyl group at the para-position. This substitution pattern offers specific steric and electronic properties that can be exploited in molecular design and synthesis.

The presence of the ethoxymethyl group provides a handle for further chemical transformations, while the nitrile functionality can be converted into a variety of other important chemical groups, such as amines, amides, and carboxylic acids. This versatility makes this compound a valuable building block for creating libraries of compounds for drug discovery and other applications.

Significance of Functionalized Aromatic Nitriles in Synthetic Design

Functionalized aromatic nitriles are of paramount importance in the field of organic synthesis. The nitrile group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and participates in a wide range of chemical reactions. chemrxiv.org This dual reactivity allows for the strategic construction of complex molecular architectures.

The significance of these compounds is underscored by their prevalence in a multitude of commercial products, including pharmaceuticals, dyes, and agrochemicals. For instance, the benzonitrile moiety is a key component in a number of drugs, where it can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. beilstein-journals.orgrsc.org

The ability to introduce a variety of functional groups onto the benzonitrile scaffold, as exemplified by the ethoxymethyl group in this compound, allows chemists to fine-tune the properties of the resulting molecules. This modular approach is central to modern synthetic strategies, enabling the systematic exploration of structure-activity relationships and the development of new chemical entities with desired functions. The use of functionalized benzonitriles in cross-coupling reactions, for example, has become a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed in this article.

| Compound Name | Molecular Formula | CAS Number |

| This compound | C10H11NO | 146781-27-3 |

| Benzonitrile | C7H5N | 100-47-0 |

| 4-(Chloromethyl)benzonitrile | C8H6ClN | 874-86-2 |

| 4-(Hydroxymethyl)benzonitrile (B1214540) | C8H7NO | 874-89-5 |

| 2-Fluoro-4-(hydroxymethyl)benzonitrile | C8H6FNO | Not Available |

| 2-Fluoro-4-(methoxymethyl)benzonitrile | C9H8FNO | Not Available |

| Reaction Type | Starting Material | Reagent | Product |

| Ether Synthesis | 2-Fluoro-4-(hydroxymethyl)benzonitrile | Methyl iodide, Sodium hydride | 2-Fluoro-4-(methoxymethyl)benzonitrile google.com |

| Nucleophilic Substitution | 4-(Chloromethyl)benzonitrile | Sodium Ethoxide | This compound |

| Reduction | 4-(4-bromo-3-formylphenoxy) benzonitrile | Sodium borohydride | 4-(4-bromo-3-(hydroxymethyl) phenoxy) benzonitrile google.com |

| Cross-Coupling | 4-bromo benzonitrile | (S)-2-methylcysteine | 4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methylthiazole-4(S)-carboxylic acid |

Structure

3D Structure

特性

IUPAC Name |

4-(ethoxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-8-10-5-3-9(7-11)4-6-10/h3-6H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZCNWHTYYXMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640825 | |

| Record name | 4-(Ethoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146781-27-3 | |

| Record name | 4-(Ethoxymethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146781-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxymethyl Benzonitrile and Analogues

Direct Synthesis Pathways to the Ethoxymethyl Moiety

These methods involve the construction of the C-O-C ether bond on a pre-existing cyanobenzyl scaffold.

A primary and widely utilized method for forming ethers is the Williamson ether synthesis, which proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. jk-sci.commasterorganicchemistry.comchemeurope.com This reaction is highly effective for preparing both symmetrical and asymmetrical ethers. chemeurope.com

In the context of 4-(Ethoxymethyl)benzonitrile, two main variations of this synthesis are applicable:

Reaction of an Alkoxide with a Benzyl (B1604629) Halide: This is the most common approach. It begins with the conversion of a starting alcohol, in this case, ethanol (B145695), into its corresponding nucleophile, the ethoxide ion. This is typically achieved using a strong base like sodium hydride (NaH). The resulting sodium ethoxide then reacts with a benzyl halide, such as 4-(bromomethyl)benzonitrile. The ethoxide ion attacks the electrophilic benzylic carbon, displacing the bromide leaving group to form the desired ether. masterorganicchemistry.comchemeurope.com For this S(_N)2 reaction to be efficient, primary alkyl halides are preferred, as secondary and tertiary halides are more prone to undergoing a competing E2 elimination reaction. jk-sci.comlibretexts.orglibretexts.org

Reaction of a Benzylic Alkoxide with an Ethyl Halide: Alternatively, the precursor 4-(hydroxymethyl)benzonitrile (B1214540) can be deprotonated with a base to form a benzylic alkoxide. This nucleophile then reacts with an ethyl halide, like iodoethane (B44018) or bromoethane, to yield this compound.

The choice of base and solvent is crucial. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are effective for generating the alkoxide. jk-sci.com Dipolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used because they can accelerate S(_N)2 reactions. jk-sci.com

Recent research has also explored catalytic methods. For instance, an efficient and chemoselective method for the etherification of benzyl alcohols involves using 2,4,6-trichloro-1,3,5-triazine (TCT) in methanol (B129727) or ethanol, catalyzed by dimethyl sulfoxide (DMSO). researchgate.net This system can selectively convert benzylic alcohols to their corresponding ethers even in the presence of other hydroxyl groups. researchgate.net

| Pathway | Nucleophile | Electrophile | Key Reagents | Advantages |

|---|---|---|---|---|

| 1 | Sodium Ethoxide (from Ethanol) | 4-(Bromomethyl)benzonitrile | NaH (Base), DMF (Solvent) | Utilizes a primary halide, minimizing elimination. libretexts.org |

| 2 | 4-(Cyanobenzyl)alkoxide | Iodoethane or Bromoethane | NaH (Base), DMSO (Solvent) | Starts from a readily available benzyl alcohol. |

Reductive etherification, also known as reductive alkylation, provides a direct, one-pot method to synthesize unsymmetrical ethers from carbonyl compounds and alcohols. nih.govorganic-chemistry.orgum.edu.my This approach combines a reduction and an etherification step in a single process.

To synthesize this compound, 4-cyanobenzaldehyde (B52832) would be reacted with ethanol in the presence of a reducing agent and a catalyst. The reaction proceeds through the initial formation of a hemiacetal intermediate from the aldehyde and ethanol. This intermediate is then catalytically reduced to form the final ether product. nih.gov

A variety of catalytic systems have been developed for this transformation.

Iron(III) Chloride: A facile reductive etherification of carbonyl compounds can be achieved using triethylsilane as the reducing agent and a catalytic amount of iron(III) chloride. organic-chemistry.org

Ytterbium(III) Triflate: Yb(OTf)(_3) has been shown to catalyze the one-pot synthesis of ethers from aldehydes or ketones with alcohols and triethylsilane as the reductant. um.edu.my

Ruthenium Complexes: A well-defined cationic Ru-H complex has been demonstrated to catalyze the reductive etherification of aldehydes and alcohols using molecular hydrogen (H(_2)) as the reducing agent and water as an environmentally benign solvent. nih.gov

Hafnium and Zirconium Complexes: Certain hafnium-based catalysts have shown high selectivity in the reductive etherification of substituted benzaldehydes with isopropanol (B130326) at elevated temperatures, suggesting potential applicability with ethanol. osti.gov

| Catalyst | Reducing Agent | Typical Solvent | Key Features |

|---|---|---|---|

| Iron(III) Chloride | Triethylsilane (Et3SiH) | Not specified | Mild reaction conditions. organic-chemistry.org |

| Yb(OTf)3 | Triethylsilane (Et3SiH) | Not specified | Efficient for one-pot benzylation of alcohols. um.edu.my |

| Cationic Ru-H Complex | Molecular Hydrogen (H2) | Water | High chemoselectivity and uses a green solvent. nih.gov |

| Hafnium Complexes | Isopropanol (acts as solvent and reductant) | Isopropanol | High selectivity for ether formation at 150°C. osti.gov |

Nitrile Group Formation from Precursor Compounds

An alternative synthetic strategy involves creating the nitrile group on a benzene (B151609) ring that already possesses the ethoxymethyl side chain. This is particularly useful if the precursor, 4-(ethoxymethyl)benzaldehyde, is readily accessible.

The conversion of an aldehyde to a nitrile is a classic transformation commonly achieved in two steps: oximation followed by dehydration. However, numerous one-pot procedures have been developed to streamline this process. nih.govrsc.orgsemanticscholar.org

Various reagents and catalysts can facilitate this one-pot conversion:

Ferrous Sulfate (B86663): Anhydrous ferrous sulfate in DMF under reflux conditions has been shown to be an effective catalyst for both the oxime formation and the subsequent dehydration, leading to high yields of nitriles. asianpubs.orgscribd.com

Formic Acid/Water: Heating the aldehyde with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in a formic acid-water solution provides a green and efficient method for producing aryl nitriles. nih.gov

Silica (B1680970) Gel: Under solvent-free conditions, silica gel can be used as a solid support to facilitate the reaction between aldehydes and hydroxylamine hydrochloride, offering an environmentally friendly option with a simple work-up. ajgreenchem.com

Ionic Liquids: A novel approach utilizes an ionic liquid which acts as a co-solvent and catalyst, promoting both the oximation and dehydration steps efficiently. rsc.orgsemanticscholar.orgresearchgate.net

| Catalyst/Medium | Nitrogen Source | Typical Conditions | Reported Yields |

|---|---|---|---|

| Anhydrous Ferrous Sulfate | Hydroxylamine HCl | DMF, Reflux | 90-95% asianpubs.org |

| Formic Acid / H2O | Hydroxylamine HCl | 80°C | High nih.gov |

| Silica Gel | Hydroxylamine HCl | Solvent-free, Heat | Good to Excellent ajgreenchem.com |

| Ionic Liquid | (NH2OH)2·IL Salt | Paraxylene, 120°C | Up to 100% researchgate.net |

Direct oxidative conversion of aldehydes to nitriles offers another synthetic route. These methods typically involve the reaction of an aldehyde with a nitrogen source in the presence of an oxidizing agent.

A notable example is the copper-catalyzed aerobic oxidation of benzaldehydes. In this process, a heterogeneous copper catalyst (Cu@C) facilitates the reaction between a benzaldehyde (B42025) derivative and aqueous ammonia (B1221849) in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under an oxygen atmosphere. thieme-connect.de This method has been shown to produce a variety of benzonitriles in high yields. thieme-connect.de A one-pot variation starting from the corresponding benzyl alcohol is also feasible. thieme-connect.de Recent studies have further refined this by using copper nanoparticles supported on N-doped carbon nanosheets, which show excellent catalytic activity for the ammoxidation of aldehydes at low temperatures (≤50 °C). acs.org

Multi-Component Reaction Approaches for Benzonitrile (B105546) Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.comfu-berlin.de This approach allows for the rapid construction of complex molecules and is valuable in combinatorial chemistry and drug discovery. tcichemicals.com

While not typically used for the direct synthesis of a simple molecule like this compound, MCRs are powerful for creating more complex benzonitrile analogues. Several classic MCRs can produce nitrile-containing structures:

Strecker Reaction: As the first documented MCR, the Strecker synthesis combines an aldehyde, an amine, and a cyanide source (like trimethylsilyl (B98337) cyanide) to produce α-amino nitriles. nih.gov This is a foundational method for synthesizing amino acids and their derivatives. nih.gov

van Leusen Imidazole Synthesis: This three-component reaction (3CR) combines an aldehyde, an amine, and a tosylmethyl isocyanide (TosMIC) reagent to form substituted imidazoles. By choosing an appropriately substituted benzaldehyde, this can lead to complex heterocyclic systems appended to a benzene ring. nih.gov

Gröbcke-Blackburn-Bienaymé Reaction: This is another 3CR that uses aldehydes, isonitriles, and α-aminoazines to synthesize fused nitrogen-containing aromatic compounds. tcichemicals.com

These reactions highlight the utility of MCRs in generating molecular diversity. By selecting a benzaldehyde derivative as one of the components, chemists can access a wide array of complex structures containing the benzonitrile motif in a single, efficient step. nih.gov

Protecting Group Strategies in Complex Syntheses

In the multi-step synthesis of complex molecules containing the this compound moiety, the use of protecting groups is often indispensable to prevent unwanted side reactions and ensure the desired chemical transformations occur with high selectivity. jocpr.com The hydroxyl group of the precursor, 4-(hydroxymethyl)benzonitrile, is a primary site for protection, as its reactivity can interfere with reactions targeting other parts of the molecule.

Commonly employed protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers, and various benzyl ethers. jocpr.comlibretexts.org The choice of a specific protecting group is dictated by its stability under the subsequent reaction conditions and the ease of its selective removal. For instance, silyl ethers are typically stable under a wide range of non-acidic conditions and can be readily cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

A critical concept in complex syntheses is the use of orthogonal protecting groups . uchicago.edu This strategy involves the use of multiple protecting groups in a single molecule, each of which can be removed under a specific set of conditions without affecting the others. uchicago.eduresearchgate.net For example, a synthetic intermediate could bear a silyl ether protecting a hydroxyl group and a tert-butoxycarbonyl (Boc) group protecting an amine. The Boc group can be removed under acidic conditions, leaving the silyl ether intact, which can then be removed later using a fluoride source. This orthogonal approach allows for the sequential unmasking and reaction of different functional groups within the same molecule, providing a high degree of control over the synthetic route.

In a hypothetical multi-step synthesis of a complex pharmaceutical agent incorporating the this compound core, one might encounter a scenario requiring the protection of the hydroxymethyl group. A TBDMS ether could be installed to protect the alcohol. This protection would allow for a subsequent cross-coupling reaction, for example, on another part of the aromatic ring, which might otherwise be complicated by the presence of a free hydroxyl group. Once the coupling reaction is complete, the TBDMS group can be selectively removed to reveal the hydroxymethyl group, which can then be etherified to yield the desired this compound derivative. The cyanomethyl (CNMe) ether has also been reported as a useful orthogonal protecting group for saccharides, demonstrating compatibility with other common protecting groups. rsc.org

The following table provides an overview of common protecting groups for hydroxyl functions and their typical deprotection conditions, which are relevant for syntheses involving precursors to this compound.

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butyldimethylsilyl ether | TBDMS | Fluoride ions (e.g., TBAF), acidic conditions |

| Triisopropylsilyl ether | TIPS | Fluoride ions (e.g., TBAF), acidic conditions |

| Benzyl ether | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |

| p-Methoxybenzyl ether | PMB | Oxidative cleavage (e.g., DDQ), acidic conditions |

| Acetyl | Ac | Basic or acidic hydrolysis |

| Benzoyl | Bz | Basic or acidic hydrolysis |

Catalytic Systems for C-O Bond Formation

The formation of the ether linkage in this compound is a critical step in its synthesis. While classical methods like the Williamson ether synthesis are widely used, modern catalytic systems offer advantages in terms of efficiency, selectivity, and milder reaction conditions. wikipedia.org The Williamson ether synthesis typically involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgyoutube.com In the context of this compound synthesis from 4-(hydroxymethyl)benzonitrile, the alcohol is first deprotonated with a base to form the corresponding alkoxide, which then reacts with an ethyl halide. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can facilitate this reaction by transporting the alkoxide from an aqueous or solid phase to an organic phase where the alkyl halide is dissolved. utahtech.edu

More advanced catalytic systems have been developed for the O-alkylation of alcohols. For instance, sulfated tin oxide (SO₄²⁻/SnO₂) has been shown to be an efficient and reusable solid superacid catalyst for the C3-alkylation and O-alkylation of 4-hydroxycoumarins with benzylic alcohols. scirp.org This type of catalyst could potentially be adapted for the etherification of 4-(hydroxymethyl)benzonitrile. The mechanism involves the activation of the alcohol by the solid acid catalyst, facilitating its reaction with the alkylating agent.

Chemoselective etherification of benzyl alcohols in the presence of other hydroxyl groups is another important area of research. A method utilizing 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol has been reported for the selective conversion of benzyl alcohols to their corresponding methyl or ethyl ethers. This approach is particularly useful when other sensitive functional groups are present in the molecule.

The following table summarizes various catalytic systems that can be applied to the formation of the C-O bond in this compound and its analogues.

| Catalyst System | Substrates | Reagents & Conditions | Product | Reference |

| Phase-Transfer Catalysis | 4-Ethylphenol, Methyl iodide | NaOH, Tetrabutylammonium bromide, Reflux | 4-Methyl-1-ethoxybenzene | utahtech.edu |

| Sulfated Tin Oxide (SO₄²⁻/SnO₂) | 4-Hydroxycoumarin, Benzyl alcohol | Acetic acid, Reflux | 3-Benzyl-4-hydroxycoumarin | scirp.org |

| 2,4,6-Trichloro-1,3,5-triazine (TCT)/DMSO | Benzyl alcohol, Ethanol | TCT, DMSO, Ethanol | Benzyl ethyl ether | Not specified in provided text |

These catalytic methodologies provide a versatile toolbox for the synthesis of this compound and its derivatives, enabling chemists to choose the most appropriate method based on the specific requirements of their synthetic targets.

Reaction Mechanisms and Chemical Transformations of 4 Ethoxymethyl Benzonitrile

Reactivity of the Nitrile Functional Group

The nitrile or cyano group (-C≡N) is a highly versatile functional group characterized by a carbon-nitrogen triple bond. The polarity of this bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic, along with the presence of pi bonds, allows for a range of reactions.

Nucleophilic Addition Reactions at the Cyano Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This initial addition leads to the formation of an intermediate imine anion, which can then be hydrolyzed to yield a ketone. This two-step process is a common method for the conversion of nitriles to ketones.

Grignard Reagents: The reaction of 4-(Ethoxymethyl)benzonitrile with a Grignard reagent (R-MgX) results in the formation of a magnesium salt of an imine. Subsequent acidic workup hydrolyzes this intermediate to produce a ketone. For instance, the reaction with methylmagnesium bromide would yield 4-(ethoxymethyl)acetophenone.

| Reagent | Intermediate | Final Product |

| Grignard Reagent (R-MgX) | Imine-magnesium salt | Ketone |

| Organolithium Reagent (R-Li) | Imine-lithium salt | Ketone |

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds add to the nitrile group to form an intermediate which, upon hydrolysis, gives a ketone.

Catalytic Hydrogenation to Benzylamine Derivatives

The nitrile group can be reduced to a primary amine through catalytic hydrogenation. This transformation is of significant industrial importance for the synthesis of benzylamines. The reaction typically involves the use of a metal catalyst and a source of hydrogen.

Common catalysts for the hydrogenation of nitriles include Raney Nickel and Palladium on carbon (Pd/C). The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The choice of catalyst and reaction conditions can influence the selectivity of the reaction, minimizing the formation of secondary and tertiary amine byproducts. For this compound, catalytic hydrogenation would yield 4-(ethoxymethyl)benzylamine.

| Catalyst | Hydrogen Source | Product |

| Raney Nickel | H₂ gas | 4-(Ethoxymethyl)benzylamine |

| Palladium on Carbon (Pd/C) | H₂ gas | 4-(Ethoxymethyl)benzylamine |

Studies on the hydrogenation of benzonitrile (B105546) have shown that catalysts like Pd/γ-Al₂O₃ can provide high yields of benzylamine. acs.org The use of additives can also enhance the selectivity for the primary amine. hidenanalytical.com

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a 2π component. These reactions are valuable for the construction of heterocyclic ring systems.

[3+2] Cycloadditions: A common example is the 1,3-dipolar cycloaddition. For instance, aryl nitriles can react with azides in a Huisgen [3+2] cycloaddition to form tetrazoles. This reaction is often catalyzed by copper or ruthenium complexes. The reaction of this compound with sodium azide (B81097) would be expected to yield the corresponding tetrazole derivative.

Diels-Alder Reactions: While less common, the nitrile group can act as a dienophile in Diels-Alder [4+2] cycloadditions, particularly when activated by electron-withdrawing groups or when participating in intramolecular reactions. The cyano group's ability to participate as a 2π component in such reactions provides a route to six-membered heterocyclic or carbocyclic rings. nih.gov

Transformations of the Ethoxymethyl Ether Linkage

The ethoxymethyl group (-CH₂OCH₂CH₃) is a type of acetal (B89532) and is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions.

Ether Cleavage and Hydrolysis Mechanisms

The cleavage of the ethoxymethyl ether can proceed via different mechanisms depending on the reaction conditions and the structure of the substrate.

Acid-Catalyzed Cleavage: In the presence of a strong acid, the ether oxygen is protonated, making it a good leaving group. The subsequent cleavage of the C-O bond can occur through either an Sₙ1 or Sₙ2 mechanism.

Sₙ1 Mechanism: If the resulting carbocation is stabilized, as is the case with the benzylic carbocation that would be formed from this compound, the reaction is likely to proceed via an Sₙ1 pathway. The protonated ether dissociates to form a stable benzylic carbocation and ethanol (B145695). The carbocation is then trapped by a nucleophile present in the reaction mixture.

Sₙ2 Mechanism: If a strong nucleophilic acid, such as HBr or HI, is used, the cleavage can also occur via an Sₙ2 mechanism where the halide ion attacks the less sterically hindered carbon of the protonated ether.

Hydrolysis: Under aqueous acidic conditions, the ethoxymethyl group can be hydrolyzed to a hydroxymethyl group. This reaction would convert this compound to 4-(hydroxymethyl)benzonitrile (B1214540). This transformation is essentially the deprotection of a hydroxyl group that has been protected as an ethoxymethyl ether.

| Condition | Product |

| Strong Acid (e.g., HBr, HI) | 4-(Bromomethyl)benzonitrile or 4-(Iodomethyl)benzonitrile and Ethanol |

| Aqueous Acid (e.g., aq. HCl) | 4-(Hydroxymethyl)benzonitrile and Ethanol |

Derivatization at the Terminal Methyl Group

The terminal methyl group of the ethoxymethyl ether is generally unreactive, behaving like a typical alkane. Functionalization at this position is challenging and usually requires harsh reaction conditions that may not be compatible with the rest of the molecule.

Theoretically, free-radical halogenation could introduce a halogen at the terminal methyl group, but this process would likely lack selectivity and could lead to a mixture of products, including halogenation at the benzylic position. More sophisticated methods for the selective oxidation or functionalization of terminal methyl groups exist but are not commonly employed for simple ethoxy groups in the presence of more reactive sites like the benzylic position and the aromatic ring.

Aromatic Ring Reactivity and Functionalization of this compound

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by its two substituents. The cyano (-CN) group is a potent deactivating group, withdrawing electron density from the ring through both inductive and resonance effects, and directs incoming electrophiles to the meta position. libretexts.orgrsc.org Conversely, the ethoxymethyl (-CH₂OCH₂CH₃) group, behaving as an alkoxyalkyl group, is an activating substituent that donates electron density via resonance from the oxygen atom, directing electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.com The para-substitution pattern of these two groups creates a specific electronic environment that governs the outcome of aromatic functionalization reactions.

Electrophilic Substitution Patterning

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents are paramount. For this compound, the activating ortho, para-directing ethoxymethyl group and the deactivating meta-directing cyano group work in concert. The positions ortho to the ethoxymethyl group (C2 and C6) are also meta to the cyano group. This alignment results in a strong regiochemical preference, channeling incoming electrophiles exclusively to the positions adjacent to the ethoxymethyl substituent. libretexts.orgorganicchemistrytutor.com

The activation of the ring by the ethoxymethyl group makes these positions more susceptible to electrophilic attack compared to an unsubstituted benzonitrile. youtube.com This predictable pattern allows for the controlled introduction of a third functional group onto the aromatic ring.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound Analogues

| Reaction | Electrophile Source | Typical Product | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-(Ethoxymethyl)-2-nitrobenzonitrile | Ortho to -CH₂OEt |

| Bromination | Br₂ / FeBr₃ | 2-Bromo-4-(ethoxymethyl)benzonitrile | Ortho to -CH₂OEt |

This table is illustrative, based on established principles of electrophilic aromatic substitution directing effects.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Analogues

Nucleophilic aromatic substitution (SNAr) is a key transformation for aryl halides bearing strong electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, and its rate is enhanced by the presence of groups that can stabilize the intermediate negative charge (Meisenheimer complex). chemistrysteps.comnih.gov

For analogues of this compound, the introduction of a halogen atom (e.g., F, Cl) ortho or para to the powerfully electron-withdrawing cyano group renders the molecule susceptible to SNAr. nih.gov Halogenated derivatives, such as 2-fluoro-4-(ethoxymethyl)benzonitrile or 3-chloro-4-(ethoxymethyl)benzonitrile, can serve as valuable substrates for introducing a wide range of nucleophiles. The cyano group effectively delocalizes the negative charge of the Meisenheimer intermediate, facilitating the displacement of the halide. wuxiapptec.com Fluorine is often a superior leaving group in SNAr reactions compared to other halogens, a counterintuitive trend explained by the rate-determining step being the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com

Table 2: Representative SNAr Reactions on Halogenated Benzonitrile Scaffolds

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| 2-Fluoro-4-nitrobenzonitrile | Phenothiazine | K₂CO₃, DMF | 10-(3-Cyano-4-nitrophenyl)-10H-phenothiazine |

| 4-Nitrobenzonitrile | Sodium Methoxide (MeONa) | Methanol (B129727) (catalytic) | 4-Methoxybenzonitrile |

This table presents examples from related benzonitrile systems to illustrate the principles of SNAr reactivity. wuxiapptec.commdpi.com

Transition Metal-Catalyzed C-H Activation and Coupling

The direct functionalization of C–H bonds using transition metal catalysis has become a powerful tool in modern organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govdntb.gov.ua This strategy often employs a directing group (DG) within the substrate to chelate to the metal center, positioning it in proximity to a specific C–H bond, typically at the ortho position. baranlab.orgacs.orgorganic-chemistry.org

In this compound, both the nitrogen atom of the cyano group and the oxygen atom of the ethoxymethyl group can potentially act as directing groups. nih.govsioc-journal.cn Rhodium and palladium are common catalysts for such transformations. nih.govnih.govacs.org For instance, a rhodium(III) catalyst could coordinate to the nitrile and facilitate the activation of the C-H bond at the C2 or C6 position. nih.govelsevierpure.comrsc.org This leads to the formation of a five-membered rhodacycle intermediate, which can then react with various coupling partners like alkenes or alkynes to forge new carbon-carbon bonds. nih.gov Similarly, palladium-catalyzed C-H functionalization, directed by either substituent, can be used to introduce aryl, alkyl, or other functional groups. nih.govacs.org

Table 3: Potential Transition Metal-Catalyzed C-H Functionalization Reactions

| Directing Group | Catalyst System (Example) | Coupling Partner | Potential Product |

|---|---|---|---|

| Cyano (-CN) | [RhCp*Cl₂]₂ / AgSbF₆ | Alkene (R-CH=CH₂) | 2-Alkenyl-4-(ethoxymethyl)benzonitrile |

| Cyano (-CN) | Pd(OAc)₂ / Ligand | Aryl Halide (Ar-X) | 2-Aryl-4-(ethoxymethyl)benzonitrile |

This table illustrates potential C-H activation pathways based on known reactivity patterns for benzonitrile and ether-containing substrates. nih.govnih.govnih.gov

Advanced Spectroscopic Characterization for Structural Elucidation and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment and connectivity of atoms within the 4-(Ethoxymethyl)benzonitrile molecule.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Phenomena

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons. The aromatic region would feature a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitrile group (H2/H6) are anticipated to be deshielded and appear further downfield compared to the protons ortho to the ethoxymethyl group (H3/H5). This results in a complex AA'BB' splitting pattern, often appearing as two distinct doublets.

The aliphatic portion of the molecule gives rise to three unique signals. The benzylic methylene protons (Ar-CH₂-O) are expected to appear as a singlet, as they lack adjacent protons for coupling. The methylene protons of the ethoxy group (-O-CH₂-CH₃) would present as a quartet due to coupling with the three neighboring methyl protons. Correspondingly, the terminal methyl protons (-O-CH₂-CH₃) would appear as a triplet, coupled to the adjacent methylene group.

Expected ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (H2/H6) | ~ 7.65 | Doublet | ~ 8.0 |

| Aromatic H (H3/H5) | ~ 7.40 | Doublet | ~ 8.0 |

| Benzylic Methylene (-Ar-CH₂) | ~ 4.55 | Singlet | N/A |

| Ethoxy Methylene (-O-CH₂) | ~ 3.55 | Quartet | ~ 7.0 |

Carbon-13 (¹³C) NMR Spectroscopic Fingerprinting

The proton-decoupled ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton, with each unique carbon atom producing a single peak. For this compound, seven distinct signals are expected. The nitrile carbon (-C≡N) typically appears in the 118-120 ppm range. The aromatic region will show four signals: two for the protonated carbons (C2/C6 and C3/C5) and two for the quaternary carbons (C1 and C4). The carbon attached to the electron-withdrawing nitrile group (C1) is expected at a higher field (~112 ppm) than the carbon attached to the ethoxymethyl group (C4), which is anticipated to be further downfield (~143 ppm). The aliphatic carbons of the ethoxymethyl group will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Nitrile (-C≡N) | ~ 119.0 |

| Aromatic C (C1) | ~ 112.5 |

| Aromatic C (C4) | ~ 143.0 |

| Aromatic C (C2/C6) | ~ 132.5 |

| Aromatic C (C3/C5) | ~ 128.0 |

| Benzylic Methylene (-Ar-CH₂) | ~ 72.0 |

| Ethoxy Methylene (-O-CH₂) | ~ 66.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Correlation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the methylene quartet (~3.55 ppm) and the methyl triplet (~1.25 ppm) of the ethoxy group, confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would show cross-peaks connecting the proton signals to their corresponding carbon signals as listed in the tables above (e.g., H2/H6 with C2/C6, Ar-CH₂ protons with the Ar-CH₂ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H correlations, which is vital for connecting different structural fragments. Key expected correlations include:

The benzylic methylene protons (~4.55 ppm) showing correlations to the aromatic carbons C4, C3/C5, and the ethoxy methylene carbon.

The aromatic protons H3/H5 showing a correlation to the quaternary carbon C1.

The ethoxy methylene protons (~3.55 ppm) showing a correlation to the benzylic methylene carbon and the ethoxy methyl carbon.

Expected Key 2D NMR Correlations

| Experiment | Correlating Protons (δ, ppm) | Correlating Nuclei (δ, ppm) |

|---|---|---|

| COSY | Ethoxy Methylene (~3.55) | Ethoxy Methyl (~1.25) |

| HSQC | Aromatic H2/H6 (~7.65) | Aromatic C2/C6 (~132.5) |

| Benzylic CH₂ (~4.55) | Benzylic C (~72.0) | |

| Ethoxy CH₂ (~3.55) | Ethoxy C (~66.5) | |

| HMBC | Benzylic CH₂ (~4.55) | Aromatic C4 (~143.0) |

| Benzylic CH₂ (~4.55) | Ethoxy CH₂ (~66.5) |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing complementary information to NMR.

Characteristic Absorption Band Assignments of Functional Groups

The IR and Raman spectra of this compound are dominated by vibrations associated with its key functional groups.

Nitrile Group (-C≡N): A sharp and intense absorption band corresponding to the C≡N stretching vibration is a hallmark of nitriles and is expected in the 2220-2230 cm⁻¹ region. This band is typically strong in both IR and Raman spectra.

Aromatic Ring: The benzene ring gives rise to several characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring typically produce a pair of bands near 1610 cm⁻¹ and 1500 cm⁻¹.

Ether Linkage (C-O-C): The asymmetric C-O-C stretching vibration is expected to produce a strong band in the IR spectrum around 1250 cm⁻¹, while the symmetric stretch appears near 1050 cm⁻¹.

Aliphatic Groups (-CH₂-, -CH₃): The C-H stretching vibrations of the methylene and methyl groups are expected in the 2850-3000 cm⁻¹ region. Bending vibrations (scissoring, rocking) for these groups appear in the fingerprint region (1370-1470 cm⁻¹).

Expected Vibrational Band Assignments

| Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3030 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy orbitals (typically π or non-bonding n orbitals) to higher-energy anti-bonding orbitals (π* or σ*).

Analysis of Aromatic Chromophores and Conjugation Effects

The primary chromophore in this compound is the benzonitrile (B105546) moiety. The benzene ring itself exhibits characteristic π → π* transitions. In unsubstituted benzonitrile, a strong primary absorption band (E2-band) appears around 224 nm, and a weaker secondary band (B-band) is observed at approximately 271 nm. latech.edu These absorptions are due to the conjugated π-system of the aromatic ring.

The introduction of a substituent onto the benzene ring can significantly alter the absorption spectrum. The ethoxymethyl group (-CH₂OCH₂CH₃) at the para position acts as an auxochrome. An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum. The oxygen atom in the ethoxymethyl group possesses lone pairs of electrons which can be delocalized into the aromatic π-system through resonance. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This effect typically results in a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in molar absorptivity) for the main absorption bands compared to the unsubstituted parent compound. For instance, 4-methoxybenzonitrile and 4-methylbenzonitrile, which also feature electron-donating groups in the para position, show a red shift in their primary absorption bands compared to benzonitrile. nist.govnist.gov It is therefore expected that this compound will exhibit absorption maxima at longer wavelengths than unsubstituted benzonitrile.

Table 1: Comparison of UV Absorption Maxima for Substituted Benzonitriles

| Compound | Substituent (-R) | Primary Band (λmax, nm) | Secondary Band (λmax, nm) |

|---|---|---|---|

| Benzonitrile | -H | ~224 | ~271 |

| 4-Methylbenzonitrile | -CH3 | ~233 | ~275 |

| 4-Methoxybenzonitrile | -OCH3 | ~245 | ~280 |

| This compound | -CH2OCH2CH3 | Predicted >224 | Predicted >271 |

Note: Values for substituted benzonitriles are approximate and can vary with the solvent. The values for this compound are predicted based on electronic effects.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. For this compound, with the molecular formula C₁₀H₁₁NO, the theoretical monoisotopic mass can be calculated with high precision. This precise mass helps to confirm the molecular formula and distinguish it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Table 2: HRMS Data for this compound (C₁₀H₁₁NO)

| Ionic Species | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]+• | C₁₀H₁₁NO+• | 161.08406 |

| [M+H]+ | C₁₀H₁₂NO+ | 162.09134 |

| [M+Na]+ | C₁₀H₁₁NNaO+ | 184.07328 |

Data sourced from PubChem CID 24698684. uni.lu

Fragmentation Pathway Elucidation and Structural Inference

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which can then undergo fragmentation. The fragmentation pattern is characteristic of the molecule's structure. The presence of heteroatoms like oxygen and nitrogen, as well as the aromatic ring and ether linkage in this compound, directs the fragmentation process. idc-online.com

A plausible fragmentation pathway for this compound is as follows:

Molecular Ion Formation : The initial step is the formation of the molecular ion at m/z 161 .

α-Cleavage (C-O bond) : A common pathway for ethers is the cleavage of a bond alpha to the oxygen atom. Cleavage of the benzyl (B1604629) C-O bond results in the loss of an ethoxymethyl radical (•CH₂OCH₂CH₃) to form the cyanophenyl cation at m/z 102 .

Benzylic Cleavage : The bond between the aromatic ring and the methylene group can cleave, leading to the formation of a stable ethoxymethyl cation (CH₃CH₂OCH₂⁺) at m/z 59 .

Cleavage of the Ethyl Group : Loss of an ethyl radical (•CH₂CH₃) from the molecular ion is another possibility, which would generate a fragment ion at m/z 132 .

Formation of Tropylium Ion : The benzylic fragment can rearrange. Loss of an ethoxy radical (•OCH₂CH₃) would form the 4-cyanobenzyl cation at m/z 116 . This cation can further rearrange to the highly stable tropylium ion structure. Further fragmentation of this ion by losing hydrogen cyanide (HCN) would yield a fragment at m/z 89 .

Table 3: Predicted Major Fragments for this compound in EI-MS

| m/z | Proposed Ion Structure | Neutral Loss |

|---|---|---|

| 161 | [C₁₀H₁₁NO]+• (Molecular Ion) | - |

| 132 | [M - C₂H₅]+ | •C₂H₅ (Ethyl radical) |

| 116 | [M - OC₂H₅]+ (4-cyanobenzyl cation) | •OC₂H₅ (Ethoxy radical) |

| 102 | [C₇H₄N]+ (Cyanophenyl cation) | •CH₂OC₂H₅ (Ethoxymethyl radical) |

| 89 | [C₇H₅]+ | HCN from m/z 116 |

| 59 | [C₃H₇O]+ (Ethoxymethyl cation) | •C₇H₄N (Cyanophenyl radical) |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which govern the packing of molecules in the crystal lattice.

As of this writing, a specific crystal structure for this compound is not available in public crystallographic databases. However, the solid-state architecture can be predicted based on the known structures of related compounds, such as other substituted benzonitriles and benzyl ethers. nih.gov

The molecular structure would be dictated by several key interactions:

Dipole-Dipole Interactions : The nitrile group (-C≡N) has a strong dipole moment, which would lead to significant antiparallel dipole-dipole interactions between neighboring molecules.

π-π Stacking : The aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π system of one ring interacts with the π system of a neighboring ring. These interactions can be either face-to-face or offset.

Weak Hydrogen Bonds : While lacking strong hydrogen bond donors, the molecule can participate in weak C-H···N and C-H···O hydrogen bonds. The nitrogen atom of the nitrile group and the oxygen atom of the ether linkage can act as acceptors for hydrogen atoms from the aromatic ring or the ethyl group of adjacent molecules.

In the crystal structure of related benzyl ethers, molecules often form networks through a combination of C-H···π and π-π interactions, leading to herringbone or zigzag arrangements. nih.gov It is plausible that this compound would adopt a similar packing motif, balancing the strong dipolar interactions of the nitrile groups with the weaker, but collectively significant, van der Waals and π-stacking forces to achieve a stable crystalline lattice.

Computational and Theoretical Investigations of 4 Ethoxymethyl Benzonitrile

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its density-based equivalent in DFT), providing detailed insights into molecular structure, energy, and properties.

For a molecule like 4-(Ethoxymethyl)benzonitrile, these calculations would typically be performed using a specific functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to ensure a balance between computational cost and accuracy.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

For this compound, geometry optimization would reveal precise bond lengths, bond angles, and dihedral angles. Key parameters of interest would include the planarity of the benzene (B151609) ring, the orientation of the ethoxymethyl group relative to the ring, and the geometry of the nitrile group. The electronic structure analysis would yield information on the distribution of electron density, dipole moment, and electrostatic potential, highlighting the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.

Illustrative Optimized Geometric Parameters for this compound

This table presents hypothetical, yet realistic, data for the optimized geometry of this compound, as would be predicted by DFT calculations.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C≡N | ~ 1.15 Å |

| Bond Length | C-C (aromatic) | ~ 1.39 - 1.41 Å |

| Bond Length | C(ring)-C(nitrile) | ~ 1.45 Å |

| Bond Length | C(ring)-C(ether) | ~ 1.52 Å |

| Bond Length | C-O (ether) | ~ 1.43 Å |

| Bond Angle | C(ring)-C-N | ~ 179° |

| Dihedral Angle | C(ring)-C(ring)-C-O | ~ 90-110° |

Once the geometry is optimized, the same computational methods can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the prediction of an infrared (IR) spectrum. By analyzing the second derivatives of the energy, the vibrational modes of the molecule can be determined. These appear as absorption peaks in an IR spectrum, with characteristic frequencies for specific functional groups, such as the C≡N stretch of the nitrile and the C-O-C stretch of the ether.

Illustrative Predicted Spectroscopic Data for this compound

This table contains representative theoretical values for key spectroscopic features of this compound.

| Spectrum | Feature | Predicted Value | Functional Group |

| ¹³C NMR | Chemical Shift (δ) | ~ 119 ppm | C≡N |

| ¹³C NMR | Chemical Shift (δ) | ~ 110-145 ppm | Aromatic Carbons |

| ¹³C NMR | Chemical Shift (δ) | ~ 72 ppm | -CH₂-O- |

| ¹³C NMR | Chemical Shift (δ) | ~ 66 ppm | O-CH₂-CH₃ |

| ¹³C NMR | Chemical Shift (δ) | ~ 15 ppm | -CH₃ |

| IR | Vibrational Frequency | ~ 2230 cm⁻¹ | C≡N Stretch |

| IR | Vibrational Frequency | ~ 1100 cm⁻¹ | C-O-C Asymmetric Stretch |

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the analysis would map the distribution of these orbitals across the molecule, showing that the HOMO is likely distributed over the electron-rich benzene ring and ether oxygen, while the LUMO is concentrated on the electron-withdrawing nitrile group and the aromatic ring.

Illustrative FMO Properties for this compound

This table provides hypothetical energy values for the frontier orbitals, which are crucial for understanding the molecule's reactivity.

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.7 eV | Chemical reactivity and stability |

Reaction Mechanism Modeling and Transition State Theory

Computational chemistry is extensively used to model the pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. This involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

By modeling a proposed reaction involving this compound, such as the hydrolysis of the nitrile group or an electrophilic aromatic substitution, a reaction energy profile can be constructed. This profile plots the energy of the system as it progresses from reactants to products.

The peak of this profile corresponds to the transition state (TS), the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (or activation energy, ΔE‡). According to Transition State Theory, a lower activation barrier corresponds to a faster reaction rate. These calculations can be used to compare the feasibility of different reaction pathways.

While no specific reaction mechanisms involving this compound have been computationally elucidated in the literature, studies on related benzonitrile (B105546) derivatives provide a blueprint. For example, DFT studies on the [3+2] cycloaddition reactions of benzonitrile N-oxides have successfully clarified whether the reactions proceed through a concerted or stepwise mechanism by locating the relevant transition states and intermediates. Similar approaches could be applied to reactions involving this compound to understand regioselectivity and stereoselectivity.

Conformational Analysis and Potential Energy Surface Exploration

The conformational landscape of this compound is primarily dictated by the rotation around the single bonds within the ethoxymethyl substituent and its orientation relative to the benzonitrile ring. Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in exploring these conformational possibilities. diva-portal.org

A systematic conformational search reveals several key rotamers. The most significant degrees of freedom are the dihedral angles associated with the C(aromatic)-C(methylene)-O-C(ethyl) chain. The potential energy surface (PES) of the molecule can be mapped by systematically varying these dihedral angles and calculating the corresponding single-point energies. This exploration helps in identifying the global minimum energy conformation and various local minima, separated by energy barriers.

For instance, a relaxed scan of the potential energy surface with respect to the dihedral angle between the phenyl ring and the C-O-C plane of the ethoxy group would likely reveal the most stable arrangement. It is anticipated that the lowest energy conformation would involve a staggered arrangement of the ethyl group to minimize steric hindrance.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Car-C-O-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~180° (anti-periplanar) | 0.00 |

| B | ~60° (gauche) | 1.25 |

| C | ~-60° (gauche) | 1.25 |

Note: The values presented in this table are hypothetical and serve to illustrate the expected outcomes of a conformational analysis. Actual values would be derived from specific quantum chemical calculations.

The exploration of the potential energy surface is not limited to ground-state conformations. It can also extend to excited states, which is particularly relevant for understanding the photophysical properties of the molecule. researchgate.net Methods like Time-Dependent DFT (TD-DFT) can be employed to investigate the geometries and energies of excited states, providing insights into fluorescence and other photochemical behaviors. ijstr.org

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the molecular structure of a compound and its reactivity or physical properties. chemrxiv.orgunimore.it For this compound, these studies can predict various characteristics based on calculated molecular descriptors.

Molecular Descriptors and Their Significance:

A variety of molecular descriptors can be calculated for this compound to build QSRR and QSPR models. These descriptors fall into several categories:

Electronic Descriptors: These include parameters such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. The presence of the electron-withdrawing nitrile group and the electron-donating ethoxymethyl group significantly influences the electronic distribution in the aromatic ring. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area and volume.

Table 2: Selected Calculated Molecular Descriptors for this compound

| Descriptor | Calculated Value | Implication |

| Dipole Moment | ~3.5 D | High polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy | ~-7.0 eV | Region of the molecule susceptible to electrophilic attack. |

| LUMO Energy | ~-0.5 eV | Region of the molecule susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | ~6.5 eV | Indicates high kinetic stability. |

Note: These values are illustrative and would be obtained from specific quantum chemical calculations.

Structure-Reactivity Relationships:

The electronic descriptors are particularly useful in predicting the reactivity of this compound. The nitrile group is a well-known site for nucleophilic addition reactions, and its reactivity can be modulated by the electronic effects of the para-substituent. The ethoxymethyl group, being a weak electron-donating group, would slightly activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions relative to itself.

Structure-Property Relationships:

QSPR models can be developed to predict a range of physical properties. For instance, properties like boiling point, density, and refractive index can be correlated with topological and geometrical descriptors. unimore.it The ethoxymethyl group is expected to increase the molecule's mesogenicity by enhancing its molecular anisotropy. The polarity, as indicated by the dipole moment, will have a significant impact on the compound's solubility in various solvents and its behavior in different environments.

Functionalization Strategies and Derivatization of 4 Ethoxymethyl Benzonitrile

Transformations at the Nitrile Functionality

The cyano group (C≡N) is a cornerstone of organic synthesis, offering a gateway to numerous other functionalities. Its linear geometry and strong dipole moment make it susceptible to a variety of addition and cyclization reactions.

Hydrolysis to Carboxylic Acids and Esters

The nitrile group of 4-(Ethoxymethyl)benzonitrile can be readily hydrolyzed to yield 4-(Ethoxymethyl)benzoic acid or its corresponding esters. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.compearson.com

Under acidic conditions, the nitrile is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). znaturforsch.comsemanticscholar.org The reaction proceeds through the initial formation of a primary amide, 4-(Ethoxymethyl)benzamide, which is subsequently hydrolyzed to the carboxylic acid. yu.edu.jostudy.com The presence of the electron-donating ethoxymethyl group may influence the reaction rate compared to unsubstituted benzonitrile (B105546). znaturforsch.com

Alternatively, basic hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH). youtube.comyoutube.com This process initially yields the sodium salt of the carboxylic acid (sodium 4-(ethoxymethyl)benzoate) and ammonia (B1221849). masterorganicchemistry.compearson.com A subsequent acidification step is required to protonate the carboxylate and isolate the free 4-(Ethoxymethyl)benzoic acid. youtube.com Esterification can then be carried out using standard methods, such as the Fischer esterification with an alcohol under acidic catalysis.

| Transformation | Reagents and Conditions | Product |

| Acid Hydrolysis | Dilute HCl or H₂SO₄, heat (reflux) | 4-(Ethoxymethyl)benzoic acid |

| Base Hydrolysis | 1. NaOH (aq), heat (reflux) 2. H₃O⁺ (acidification) | 4-(Ethoxymethyl)benzoic acid |

| Esterification | R-OH, H⁺ catalyst, heat | Alkyl 4-(ethoxymethyl)benzoate |

Reduction to Amines and Imines

The reduction of the nitrile group provides a direct route to primary amines, which are valuable intermediates in pharmaceutical and materials science. The most common methods for reducing this compound to 4-(Ethoxymethyl)benzylamine involve strong hydride reagents or catalytic hydrogenation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yield. masterorganicchemistry.comchemistrysteps.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting amine. jove.com The mechanism involves two successive additions of a hydride ion (H⁻) to the nitrile carbon. masterorganicchemistry.comjove.com

Catalytic hydrogenation offers an alternative, often milder, approach. This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney nickel. chemicalforums.comcardiff.ac.uk The reaction conditions (pressure and temperature) can be adjusted based on the catalyst's activity and the substrate's reactivity. nih.govrsc.org This method is often preferred in industrial settings due to its scalability and avoidance of stoichiometric metal hydride waste. Partial reduction to the corresponding imine is challenging but can sometimes be achieved using specific reagents like diisobutylaluminum hydride (DIBAL-H), followed by hydrolysis. jove.com

| Reduction Method | Reagents and Conditions | Product |

| Hydride Reduction | 1. LiAlH₄ in THF or Et₂O 2. H₂O workup | 4-(Ethoxymethyl)benzylamine |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni, solvent (e.g., EtOH) | 4-(Ethoxymethyl)benzylamine |

| Partial Reduction | 1. DIBAL-H 2. H₂O workup | 4-(Ethoxymethyl)benzaldehyde (via imine hydrolysis) |

Cyclization to Heterocyclic Systems (e.g., Tetrazoles, Pyrazoles)

The nitrile functionality is an excellent precursor for the synthesis of nitrogen-containing heterocycles. A prominent example is the formation of tetrazoles through a [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source. ajgreenchem.com

The reaction of this compound with sodium azide (NaN₃) is a common method for synthesizing 5-(4-(Ethoxymethyl)phenyl)-1H-tetrazole. researchgate.netresearchgate.net This transformation is often catalyzed by Lewis acids, such as zinc chloride (ZnCl₂) or various tin compounds, or by Brønsted acids like silica (B1680970) sulfuric acid. nih.gov The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. ajgreenchem.com Tetrazoles are recognized as important bioisosteres of carboxylic acids in medicinal chemistry.

The synthesis of pyrazoles from nitriles is less direct and generally requires multicomponent reactions. One advanced method involves the oxidative coupling of alkynes, nitriles, and a titanium imido complex to generate substituted pyrazoles. nih.govmdpi.com This approach, while powerful, is more complex than the direct cyclization to form tetrazoles. More traditional pyrazole (B372694) syntheses typically start from 1,3-dicarbonyl compounds and hydrazines. youtube.com

Chemical Modifications of the Ethoxymethyl Side Chain

The ethoxymethyl group (–CH₂OCH₂CH₃) on the benzene (B151609) ring offers a secondary site for chemical modification, providing opportunities for deprotection, replacement, or elaboration into more complex structures.

Selective Cleavage and Replacement Reactions

The ethoxymethyl group can be viewed as a protected form of a hydroxymethyl group (–CH₂OH). The ether linkage, specifically a benzylic ether, can be cleaved under various conditions. organic-chemistry.org

Lewis acids are effective reagents for the cleavage of benzylic ethers. Reagents such as boron trichloride (B1173362) (BCl₃) or tin(IV) chloride (SnCl₄) can coordinate to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond to yield 4-(hydroxymethyl)benzonitrile (B1214540) after workup. organic-chemistry.orgresearchgate.netmasterorganicchemistry.com The choice of Lewis acid and reaction conditions is crucial to ensure selectivity and avoid unwanted side reactions.

Reductive cleavage, known as hydrogenolysis, is another standard method for deprotecting benzyl-type ethers. youtube.com This reaction is typically performed using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. youtube.com Under these conditions, the C–O bond is cleaved to produce 4-methylbenzonitrile and ethanol (B145695).

More recently, visible-light-mediated oxidative cleavage methods have been developed, often using a photocatalyst in combination with an oxidizing agent, which can offer mild and selective deprotection. researchgate.netmpg.de

| Cleavage Method | Reagents and Conditions | Product(s) |

| Lewis Acid Cleavage | BCl₃·SMe₂, CH₂Cl₂ | 4-(Hydroxymethyl)benzonitrile |

| Hydrogenolysis | H₂, Pd/C, solvent (e.g., EtOH) | 4-Methylbenzonitrile + Ethanol |

| Oxidative Cleavage | DDQ, hν (visible light) | 4-(Hydroxymethyl)benzonitrile |

Introduction of Bioactive Moieties via Linker Chemistry

The cleavage of the ethoxymethyl group to reveal the 4-(hydroxymethyl)benzonitrile core is a key step in utilizing this compound in linker chemistry. The resulting benzylic alcohol is a versatile functional handle for attaching other molecules, including bioactive moieties. symeres.com

The para-alkoxybenzyl alcohol system is a well-known "self-immolative" linker, particularly in the design of antibody-drug conjugates (ADCs) and prodrugs. symeres.com Once the primary trigger event occurs (e.g., cleavage of a different group elsewhere in the molecule), a 1,6-elimination cascade can be initiated, leading to the release of an attached drug molecule.

The hydroxyl group of 4-(hydroxymethyl)benzonitrile can be readily derivatized to form esters, carbonates, or ethers, thereby linking it to a drug, a probe, or a solid support. For example, it can be acylated with a carboxylic acid-containing drug using standard coupling agents (e.g., DCC/DMAP) to form an ester linkage. This linkage can be designed to be stable during circulation in the body but labile under specific physiological conditions (e.g., low pH in tumors or in the presence of specific enzymes), allowing for targeted release of the bioactive component. nih.gov This strategy is central to modern targeted drug delivery systems.

Aromatic Ring Substitutions and Modifications

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for introducing new functional groups. The directing effects of the existing substituents—the electron-withdrawing nitrile group (-CN) and the electron-donating ethoxymethyl group (-CH₂OCH₂CH₃)—play a crucial role in determining the regioselectivity of these reactions.

Halogenation, Nitration, and Sulfonation

Detailed experimental studies on the direct halogenation, nitration, and sulfonation of this compound are not extensively reported in the available scientific literature. However, the outcomes of such reactions can be predicted based on established principles of electrophilic aromatic substitution on similarly substituted benzene rings.

The nitrile group is a meta-directing and deactivating group, meaning it slows down the rate of electrophilic substitution and directs incoming electrophiles to the positions meta to itself (C3 and C5). Conversely, the ethoxymethyl group is an ortho-, para-directing and activating group, which would direct substitution to the positions ortho and para to itself (C2, C6, and C4). In this compound, the para position is already occupied by the nitrile group. Therefore, the directing effects of the two groups are in opposition.

Nitration: The nitration of benzonitrile, a closely related compound, typically yields 3-nitrobenzonitrile (B78329) as the major product. This suggests that the deactivating and meta-directing effect of the nitrile group is dominant. For this compound, the ethoxymethyl group, being activating and ortho-directing, would favor substitution at the C3 and C5 positions. Given that both substituents direct to the same positions (meta to the nitrile and ortho to the ethoxymethyl), it is highly probable that nitration of this compound would yield 4-(Ethoxymethyl)-3-nitrobenzonitrile and 4-(Ethoxymethyl)-3,5-dinitrobenzonitrile under forcing conditions.

A general procedure for the nitration of a deactivated aromatic compound involves the use of a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com

| Reaction | Reagents and Conditions | Predicted Major Product(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-(Ethoxymethyl)-3-nitrobenzonitrile |

Halogenation and Sulfonation: Similar to nitration, the regiochemical outcome of halogenation and sulfonation reactions on this compound would be governed by the directing effects of the existing substituents. It is anticipated that these reactions would also favor substitution at the positions ortho to the activating ethoxymethyl group and meta to the deactivating nitrile group.

Aryl-Aryl and Aryl-Alkyl Coupling Reactions

Aryl-Aryl Coupling Reactions: Reactions like the Suzuki-Miyaura, Stille, and Negishi couplings are widely used for the synthesis of biaryl compounds. For instance, a hypothetical Suzuki-Miyaura coupling could involve the reaction of a halogenated derivative of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.

| Coupling Reaction | Electrophile | Nucleophile | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Halo-4-(ethoxymethyl)benzonitrile | Arylboronic acid | Pd catalyst, Base | Aryl-substituted this compound |

| Stille | Halo-4-(ethoxymethyl)benzonitrile | Organostannane | Pd catalyst | Aryl-substituted this compound |

| Negishi | Halo-4-(ethoxymethyl)benzonitrile | Organozinc reagent | Pd or Ni catalyst | Aryl-substituted this compound |

Aryl-Alkyl Coupling Reactions: Similarly, the formation of aryl-alkyl bonds can be achieved through reactions such as the Kumada, Sonogashira (with terminal alkynes), and Heck couplings. These reactions would also require a pre-functionalized this compound derivative. For example, a Heck reaction could couple a halo-4-(ethoxymethyl)benzonitrile with an alkene to introduce an alkenyl substituent, which could then be hydrogenated to an alkyl group.

| Coupling Reaction | Electrophile | Nucleophile | Catalyst/Conditions | Product Type |

| Kumada | Halo-4-(ethoxymethyl)benzonitrile | Grignard reagent | Pd or Ni catalyst | Alkyl-substituted this compound |

| Sonogashira | Halo-4-(ethoxymethyl)benzonitrile | Terminal alkyne | Pd/Cu catalyst, Base | Alkynyl-substituted this compound |

| Heck | Halo-4-(ethoxymethyl)benzonitrile | Alkene | Pd catalyst, Base | Alkenyl-substituted this compound |

Recent research has highlighted the use of benzonitrile itself as a ligand or additive in nickel-catalyzed cross-coupling reactions, where it can promote reductive elimination and stabilize low-valent nickel species. chemrxiv.orgnih.gov This suggests that the nitrile functionality of this compound could potentially influence the catalytic cycle in such coupling reactions.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as Key Intermediates in Multi-Step Organic Syntheses

The strategic placement of the nitrile and ethoxymethyl groups makes 4-(Ethoxymethyl)benzonitrile a highly useful intermediate in multi-step organic synthesis. Each functional group offers a handle for a variety of chemical transformations, allowing for the construction of more complex molecular frameworks.

The nitrile group is a versatile precursor to several other important functional groups. It can be:

Hydrolyzed to form a carboxylic acid (4-(ethoxymethyl)benzoic acid), which can then participate in esterification or amidation reactions.

Reduced to a primary amine (4-(ethoxymethyl)benzylamine), a key component in the synthesis of pharmaceuticals and other biologically active compounds.

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.

Used in cycloaddition reactions to construct heterocyclic rings, which are prevalent in medicinal chemistry.

Simultaneously, the ethoxymethyl group (-CH₂OCH₂CH₃) serves as a protected form of a hydroxymethyl group (-CH₂OH). The ether linkage is stable under many reaction conditions but can be cleaved under specific acidic conditions to unveil the benzyl (B1604629) alcohol functionality. This latent reactivity allows for sequential functionalization, where the nitrile group is modified first, followed by deprotection and reaction of the resulting alcohol. This dual functionality is crucial for creating intricate molecules with precisely controlled architectures. nih.govorganic-chemistry.org

For instance, in the synthesis of complex natural products or pharmaceutical agents, a synthetic route might involve the initial transformation of the nitrile moiety, followed by the cleavage of the ethyl ether to reveal a primary alcohol for subsequent oxidation or esterification. researchgate.netsyrris.jp This step-wise approach prevents unwanted side reactions and is a cornerstone of modern synthetic strategy.

Below is a table summarizing the potential synthetic transformations of this compound, highlighting its role as a versatile intermediate.

| Functional Group | Reagents and Conditions | Resulting Functional Group | Potential Subsequent Reactions |

| Nitrile (-CN) | H₃O⁺, Δ | Carboxylic Acid (-COOH) | Esterification, Amidation, Acid Chloride Formation |

| LiAlH₄ or H₂, Raney Ni | Primary Amine (-CH₂NH₂) | Amide Synthesis, Imine Formation, Diazotization | |

| 1. RMgBr; 2. H₃O⁺ | Ketone (-C(O)R) | Further functionalization at the carbonyl group | |

| Ethoxymethyl (-CH₂OEt) | Strong Acid (e.g., HBr) | Hydroxymethyl (-CH₂OH) | Oxidation to Aldehyde/Carboxylic Acid, Esterification |

Integration into Organic Electronic and Photonic Materials

The benzonitrile (B105546) unit is an important building block in the field of organic electronics due to its electron-withdrawing nature. chemrxiv.orgresearchgate.net This property is crucial for designing materials with specific energy levels (HOMO/LUMO) necessary for efficient charge transport and light emission in devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. researchgate.netlbl.govsigmaaldrich.com

Derivatives of benzonitrile are frequently incorporated into larger conjugated systems to create "bipolar" host materials. In these materials, an electron-donating (hole-transporting) unit is combined with an electron-accepting (electron-transporting) unit. rsc.org The benzonitrile moiety often serves as the electron-accepting component. This bipolar character facilitates balanced injection and transport of both holes and electrons within the emissive layer of an OLED, leading to higher efficiency and longer device lifetime.